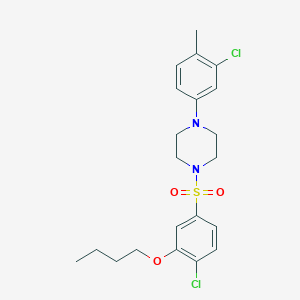
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine, commonly known as BCBP, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. BCBP belongs to the class of sulfonyl-containing piperazines, which have been found to exhibit diverse biological activities.
Wirkmechanismus
The mechanism of action of BCBP is not fully understood. However, it has been suggested that BCBP may exert its pharmacological effects by inhibiting various enzymes, such as phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). PDE5 inhibition has been shown to have antitumor and anti-inflammatory effects, while HDAC inhibition has been found to have antiviral properties.
Biochemical and Physiological Effects
BCBP has been found to affect various biochemical and physiological processes. Studies have shown that BCBP can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, BCBP has been shown to inhibit viral replication by targeting viral enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
BCBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activity. However, BCBP also has some limitations. It is not very soluble in water, which can make it difficult to administer in animal models. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on BCBP. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate its efficacy in different types of cancer and to determine its mechanism of action. Another area of interest is its potential as an anti-inflammatory and antiviral agent. Studies are needed to determine its efficacy in animal models of inflammation and viral infections. Additionally, the development of more soluble forms of BCBP could improve its suitability for use in animal models.
Synthesemethoden
The synthesis of BCBP involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylphenylpiperazine in the presence of a base. The reaction is carried out under anhydrous conditions and the product is purified by recrystallization. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
BCBP has been found to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. Studies have shown that BCBP can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, BCBP has been shown to have antiviral activity against the Zika virus.
Eigenschaften
IUPAC Name |
1-(3-butoxy-4-chlorophenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O3S/c1-3-4-13-28-21-15-18(7-8-19(21)22)29(26,27)25-11-9-24(10-12-25)17-6-5-16(2)20(23)14-17/h5-8,14-15H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENTVERPKYLLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


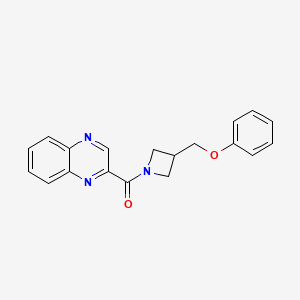
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)


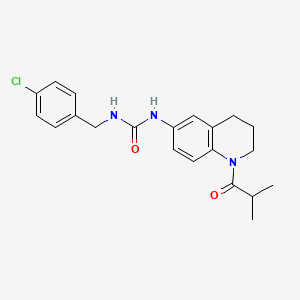
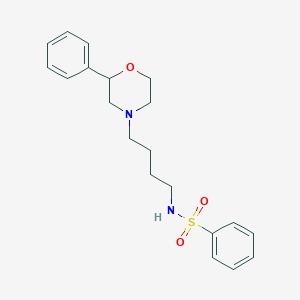

![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2566386.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2566388.png)
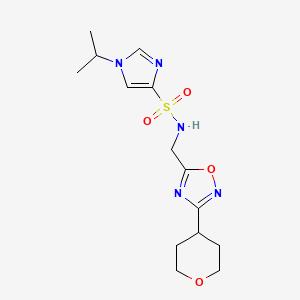
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2566393.png)